molecular formula C20H24O4 B13973664 Pleraplysillin 2 CAS No. 53492-34-5

Pleraplysillin 2

Cat. No.: B13973664
CAS No.: 53492-34-5
M. Wt: 328.4 g/mol
InChI Key: WMZXPVNHOWYKDN-SKJRKUQSSA-N
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Description

Pleraplysillin 2 is a sesquiterpenoid ester that was first identified as a natural metabolite of the marine sponge Pleraplysilla spinifera . This compound belongs to the class of 4-methyl-2-substituted furans, a structure of significant interest in organic synthesis and natural product research . The total synthesis of this compound has been achieved, which provides researchers with a reliable means of obtaining this compound for further study, independent of its natural source . As a specialized metabolite, this compound is a valuable reference standard and building block for chemical and pharmacological investigations. Researchers can utilize it in studies exploring the bioactivity of marine natural products, the ecological role of sponge metabolites, and the development of new synthetic methodologies for complex furan-containing molecules. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

53492-34-5

Molecular Formula

C20H24O4

Molecular Weight

328.4 g/mol

IUPAC Name

furan-3-ylmethyl (2E,6E)-3,7-dimethyl-8-(4-methylfuran-2-yl)octa-2,6-dienoate

InChI

InChI=1S/C20H24O4/c1-15(9-19-10-17(3)12-23-19)5-4-6-16(2)11-20(21)24-14-18-7-8-22-13-18/h5,7-8,10-13H,4,6,9,14H2,1-3H3/b15-5+,16-11+

InChI Key

WMZXPVNHOWYKDN-SKJRKUQSSA-N

Isomeric SMILES

CC1=COC(=C1)C/C(=C/CC/C(=C/C(=O)OCC2=COC=C2)/C)/C

Canonical SMILES

CC1=COC(=C1)CC(=CCCC(=CC(=O)OCC2=COC=C2)C)C

Origin of Product

United States

Discovery, Isolation, and Origin of Pleraplysillin 2

Identification of Original Marine Sponge Source Organisms

Pleraplysillin-2 has been identified from several species of marine sponges. These invertebrates are known to be a rich source of diverse and structurally unique secondary metabolites. acs.org

Pleraplysilla spinifera

The marine sponge Pleraplysilla spinifera is a primary natural source from which Pleraplysillin-2 was first isolated. capes.gov.brrsc.orgrsc.orgreeflex.net This species, commonly known as the white spiny sponge, belongs to the Demospongiae class. reeflex.net The chemical analysis of this sponge has led to the identification of not only Pleraplysillin-2 but also other related furanosesquiterpenoids. reeflex.netpsu.edu

Phyllospongia foliascens

Pleraplysillin-2 has also been associated with the marine sponge Phyllospongia foliascens. researchgate.netcapes.gov.br This species is known to produce a variety of other bioactive compounds, including sesterterpenoids. nih.gov The presence of Pleraplysillin-2 in Phyllospongia foliascens highlights the distribution of this compound across different sponge genera.

Other Associated Marine Organisms

While sponges are the primary source, the chemical constituents of these organisms can sometimes be found in other marine life that interact with them. For instance, the nudibranch Chromodoris marislae has been found to contain a metabolite, marislin, which can be converted into Pleraplysillin-2. researchgate.net This suggests a potential dietary transfer of the compound or its precursor through the marine food web.

Geographical Distribution of Source Organisms

The marine sponges that produce Pleraplysillin-2 are found in various marine environments across the globe.

Pleraplysilla spinifera has a wide distribution, having been documented in the Mediterranean Sea, including the Adriatic Sea, Aegean Sea, and the waters around Italy, Spain, and Turkey. reeflex.netnih.govifremer.fr It is also found in the Atlantic Ocean, including the Bay of Biscay and the English Channel, as well as the North Sea. reeflex.net This species inhabits a range of depths, from shallow waters to as deep as 500 meters, and can be found on various substrates, including rocks and in caves. reeflex.netresearchgate.netmdpi.com

Phyllospongia foliascens is predominantly found in the Indo-Pacific region. plazi.orgmicronesica.org Its distribution includes the waters of the Great Barrier Reef in Australia, the Seychelles, Indonesia, and the Solomon Islands. plazi.orgmicronesica.orggbif.org This species typically inhabits shallow reef environments. plazi.orgresearchgate.net

Symbiotic Microorganisms and Their Potential Contribution to Production

Marine sponges host a diverse community of symbiotic microorganisms, including bacteria, fungi, and cyanobacteria. nih.govmdpi.com It is now widely recognized that many of the chemical compounds isolated from sponges are actually produced by these microbial symbionts. mdpi.compnas.org While the sponge animal itself can produce some specialized metabolites, particularly terpenoids, the biosynthetic origins of many sponge-derived natural products are traced back to their associated microbes. pnas.org

The production of terpenoids, the broader class to which Pleraplysillin-2 belongs, has been documented in microorganisms associated with marine sponges. nih.gov These symbiotic microbes possess the genetic pathways necessary for synthesizing such compounds. nih.gov Although direct evidence linking a specific microorganism to the production of Pleraplysillin-2 within its sponge host is a complex area of ongoing research, the established role of symbionts in producing other sponge-derived metabolites suggests a strong possibility of their involvement. mdpi.com

Methodologies for Natural Product Isolation from Marine Matrices

The isolation of Pleraplysillin-2 from its marine sponge sources involves a series of established techniques in natural product chemistry.

The general workflow begins with the collection of the sponge, followed by extraction of its chemical components using organic solvents. This crude extract, containing a complex mixture of compounds, is then subjected to various chromatographic techniques to separate the individual metabolites.

Table 1: Common Techniques in Marine Natural Product Isolation

TechniqueDescription
Solvent Extraction The initial step to remove chemical compounds from the sponge tissue using solvents like methanol (B129727), ethanol, or ethyl acetate.
Liquid-Liquid Partitioning A method to separate compounds based on their differential solubility in two immiscible liquids, such as water and an organic solvent.
Column Chromatography A widely used technique to separate individual compounds from a mixture. The extract is passed through a column packed with a solid adsorbent (e.g., silica (B1680970) gel), and different compounds move through the column at different rates.
High-Performance Liquid Chromatography (HPLC) A more advanced form of column chromatography that uses high pressure to push solvents through the column, leading to higher resolution and faster separations. Chiral-phase HPLC can be used to separate enantiomers. beilstein-journals.org
Spectroscopic Analysis Once a pure compound is isolated, its structure is determined using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

This systematic approach allows for the purification and structural elucidation of specific compounds like Pleraplysillin-2 from the chemically rich environment of marine sponges.

Elucidation of Pleraplysillin 2 Chemical Structure and Stereochemistry

General Principles of Furanosesquiterpenoid Structural Characterization

Furanosesquiterpenoids are a large and structurally diverse class of natural products characterized by a C15 sesquiterpenoid skeleton that incorporates a furan (B31954) ring. clockss.org The elucidation of their structures relies on a combination of spectroscopic and chemical methods. A primary challenge in their characterization lies in determining the connectivity of the carbon skeleton and the position and stereochemistry of various functional groups.

The structural determination process typically begins with the isolation and purification of the compound from its natural source, often a marine sponge. um.es Initial analysis involves determining the molecular formula through techniques like high-resolution mass spectrometry. Subsequently, a suite of spectroscopic methods, most notably Nuclear Magnetic Resonance (NMR) spectroscopy and infrared (IR) spectroscopy, are employed to piece together the molecular framework. uliege.benih.gov

Key structural features that are typically identified include the nature of the terpenoid skeleton (e.g., acyclic, monocyclic, bicyclic), the substitution pattern on the furan ring, and the presence and location of other functional groups such as hydroxyls, carbonyls, and double bonds. clockss.org The final and often most challenging step is the determination of the molecule's stereochemistry, which involves establishing the relative and absolute configuration of all stereocenters.

Spectroscopic Techniques Employed for Structural Assignments

The definitive structure of Pleraplysillin-2 was established through the comprehensive application of various spectroscopic techniques.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) was crucial in determining the molecular formula of Pleraplysillin-2, which was found to be C15H20O2. nih.gov This information provides the degree of unsaturation, offering initial clues about the presence of rings and/or double bonds in the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. In the case of Pleraplysillin-2, IR data would have been used to confirm the presence of the furan ring and any other functionalities like hydroxyl or carbonyl groups, although specific absorption data is not detailed in the available literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules like Pleraplysillin-2. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically utilized. uliege.bearxiv.org

¹H NMR: This technique provides information about the number of different types of protons in the molecule, their chemical environment, and their connectivity through spin-spin coupling.

¹³C NMR: This provides a count of the number of non-equivalent carbon atoms in the molecule. The chemical shifts of the carbon signals give clues about their hybridization and bonding environment.

2D NMR (COSY, HSQC, HMBC): These experiments are vital for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically on adjacent carbons.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range couplings between protons and carbons (typically over two to three bonds), which is critical for piecing together the carbon skeleton and assigning the positions of functional groups. acs.org

The following table summarizes the reported ¹³C and ¹H NMR spectral data for Pleraplysillin-2.

Position¹³C Chemical Shift (δ)¹H Chemical Shift (δ) (J in Hz)
138.61.88 (m), 1.30 (m)
217.41.90 (m), 1.77 (m)
341.71.99 (m)
4139.7
5127.35.35 (br s)
623.32.05 (m)
725.62.25 (m)
8124.9
9138.87.28 (br s)
10111.07.18 (br s)
11142.7
1224.02.20 (s)
1313.91.59 (s)
1422.81.85 (s)
1515.90.95 (d, 6.5)

Determination of Relative and Absolute Stereochemistry

Determining the three-dimensional arrangement of atoms, or stereochemistry, is a critical aspect of structural elucidation. wikipedia.org This involves establishing both the relative and absolute configuration of the chiral centers within the molecule.

Relative Configuration: The relative configuration describes the spatial arrangement of atoms in a molecule relative to each other. youtube.com For Pleraplysillin-2, the relative stereochemistry was likely determined using Nuclear Overhauser Effect (NOE) spectroscopy (NOESY or difference NOE experiments). NOE experiments detect protons that are close to each other in space, even if they are not directly bonded. By observing NOE correlations, chemists can deduce the relative orientation of substituents on a ring or a chain.

Absolute Configuration: The absolute configuration refers to the precise three-dimensional arrangement of atoms at a chiral center, designated as either R or S. libretexts.orglibretexts.org Determining the absolute configuration is more complex and can be achieved through several methods:

X-ray Crystallography: If a suitable single crystal of the compound can be grown, X-ray diffraction analysis can provide an unambiguous determination of the absolute configuration. thieme-connect.de

Chiroptical Methods: Techniques like optical rotation and circular dichroism (CD) can be used. Comparison of the experimental CD spectrum with that of related compounds of known absolute configuration, or with computationally predicted spectra, can allow for the assignment of the absolute stereochemistry. nih.gov

Chemical Correlation: This involves chemically converting the molecule of unknown stereochemistry to a compound whose absolute configuration is already known, or vice versa. libretexts.org

For Pleraplysillin-2, the specific method used for the definitive assignment of its absolute configuration is not extensively detailed in readily available literature, but it would have relied on one or a combination of these established techniques.

Structural Comparison with Related Furanosesquiterpenoids

Pleraplysillin-2 belongs to a family of furanosesquiterpenoids isolated from marine sponges, particularly from the genus Pleraplysilla. um.es Its structure is closely related to other metabolites isolated from the same or similar organisms.

One of the most well-known related compounds is Pleraplysillin-1 . acs.org A structural comparison reveals that both compounds share the same core bicyclic sesquiterpenoid framework fused to a furan ring. The key difference between Pleraplysillin-1 and Pleraplysillin-2 lies in the substitution pattern and/or the stereochemistry of the molecule.

Another related metabolite is Marislin , which is believed to be derived from Pleraplysillin-2 through a uliege.beuliege.be sigmatropic rearrangement. vliz.be This biosynthetic relationship highlights the close structural connection between these natural products.

Comparing the spectroscopic data and structural features of Pleraplysillin-2 with those of known compounds like furodysinin and furodysin (B1206360) is also a common practice in the structural elucidation process. cdnsciencepub.com These comparisons can help to quickly identify common structural motifs and provide confidence in the proposed structure. The structural variations among these related compounds, often differing only by the position of a double bond, the oxidation state of a carbon, or the stereochemistry at one or more centers, underscore the biosynthetic diversity within this class of marine natural products.

Biosynthesis of Pleraplysillin 2

Proposed Biosynthetic Pathways for Furanosesquiterpenoids

All terpenoids, including furanosesquiterpenoids, originate from the universal five-carbon precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). mdpi.com Organisms utilize two primary and independent metabolic routes to synthesize these fundamental building blocks: the Mevalonate (MVA) pathway and the Methylerythritol Phosphate (MEP) pathway. mdpi.comoup.com

The Mevalonate (MVA) pathway is the classic route for isoprenoid biosynthesis in animals, fungi, archaea, and the cytosol of plants. rsc.org It begins with the condensation of three molecules of acetyl-CoA.

The key steps and enzymes involved in the MVA pathway are outlined below:

StepSubstrateEnzymeProduct
1Acetyl-CoA (x2)Acetoacetyl-CoA thiolaseAcetoacetyl-CoA
2Acetoacetyl-CoA + Acetyl-CoAHMG-CoA synthase3-hydroxy-3-methylglutaryl-CoA (HMG-CoA)
3HMG-CoAHMG-CoA reductaseMevalonate
4MevalonateMevalonate kinaseMevalonate-5-phosphate
5Mevalonate-5-phosphatePhosphomevalonate kinaseMevalonate-5-diphosphate
6Mevalonate-5-diphosphateMevalonate-5-diphosphate decarboxylaseIsopentenyl diphosphate (IPP)
7Isopentenyl diphosphate (IPP)IPP isomeraseDimethylallyl diphosphate (DMAPP)

This table summarizes the enzymatic steps of the Mevalonate (MVA) pathway leading to the formation of the isoprenoid precursors IPP and DMAPP.

The presence of this pathway in the sponge host makes it a potential route for the biosynthesis of Pleraplysillin-2. Furthermore, some sponge-associated bacteria, particularly from the phylum Actinobacteria, have been found to possess genes for the MVA pathway for the production of secondary metabolites, despite using the MEP pathway for their primary metabolism. acs.orgnih.gov

The Methylerythritol Phosphate (MEP) pathway, also known as the non-mevalonate pathway, is prevalent in most bacteria, cyanobacteria, green algae, and in the plastids of plants. mdpi.comrsc.org This pathway starts from the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate (GAP). mdpi.com The MEP pathway is considered essential in many pathogenic bacteria, making it a target for the development of novel antibiotics. acs.orgpnas.org

The key steps and enzymes involved in the MEP pathway are detailed below:

StepSubstratesEnzymeProduct
1Pyruvate + Glyceraldehyde 3-phosphateDXP synthase (DXS)1-deoxy-D-xylulose-5-phosphate (DXP)
2DXPDXP reductoisomerase (DXR/IspC)2-C-methyl-D-erythritol-4-phosphate (MEP)
3MEPMEP cytidylyltransferase (IspD)4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol (CDP-ME)
4CDP-MECDP-ME kinase (IspE)4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol-2-phosphate (CDP-MEP)
5CDP-MEPME-cPP synthase (IspF)2-C-methyl-D-erythritol-2,4-cyclodiphosphate (ME-cPP)
6ME-cPPHMBPP synthase (IspG)(E)-4-hydroxy-3-methyl-but-2-enyl-diphosphate (HMBPP)
7HMBPPHMBPP reductase (IspH)Isopentenyl diphosphate (IPP) and Dimethylallyl diphosphate (DMAPP)

This table outlines the enzymatic sequence of the Methylerythritol Phosphate (MEP) pathway, an alternative route to the isoprenoid precursors IPP and DMAPP.

Given the significant microbial populations within sponges, the MEP pathway is a highly probable route for the biosynthesis of isoprenoid precursors that could lead to Pleraplysillin-2. nih.gov

Mevalonate Pathway (MVA)

Key Enzymatic Transformations in Sesquiterpene Biosynthesis

Following the synthesis of IPP and DMAPP via either the MVA or MEP pathway, the assembly of the C15 furanosesquiterpenoid backbone of Pleraplysillin-2 involves several critical enzymatic steps.

Formation of Farnesyl Diphosphate (FPP): The first dedicated step in sesquiterpene biosynthesis is the formation of the C15 precursor, farnesyl diphosphate (FPP). This is accomplished by the enzyme FPP synthase, which catalyzes the sequential head-to-tail condensation of two molecules of IPP with one molecule of DMAPP.

Sesquiterpene Cyclization: The immense structural diversity of sesquiterpenes arises from the complex cyclization reactions of the linear FPP precursor, catalyzed by enzymes known as sesquiterpene synthases or cyclases. wur.nlmdpi.com These enzymes facilitate the ionization of the diphosphate group from FPP, generating a farnesyl cation. This reactive intermediate can then undergo a cascade of intramolecular cyclizations, rearrangements, and eliminations to produce a specific cyclic olefin or alcohol skeleton. d-nb.info For Pleraplysillin-2, the proposed precursor is a dendrolasin-type furanosesquiterpenoid. geomar.de

Furan (B31954) Ring Formation: A defining feature of furanosesquiterpenoids is the furan moiety. The formation of this heterocyclic ring is believed to occur at a later stage of the biosynthetic pathway. clockss.org A proposed mechanism involves the allylic oxidation of a terpene intermediate, often catalyzed by cytochrome P450 monooxygenases, followed by subsequent cyclization and dehydration to form the stable aromatic furan ring. clockss.orgtandfonline.com The precise stage at which this oxidation and cyclization occurs can vary, leading to the vast array of furanoterpenoid structures observed in nature. clockss.org

Investigation of Biosynthetic Gene Clusters

Modern genomic and metagenomic approaches have become powerful tools for uncovering the genetic basis of natural product biosynthesis. The genes encoding the enzymes for a specific metabolic pathway are often physically clustered together on the chromosome in what is known as a Biosynthetic Gene Cluster (BGC). nih.govrsc.org

Metagenomic studies of marine sponges have revealed an enormous diversity of BGCs, many of which are predicted to synthesize novel compounds. nih.govnih.gov These studies consistently identify numerous BGCs for terpenes, polyketides, and non-ribosomal peptides. Terpene BGCs, which would be responsible for producing compounds like Pleraplysillin-2, typically contain a gene for a terpene synthase along with genes for tailoring enzymes such as cytochrome P450s and dehydrogenases that perform subsequent modifications. nih.gov While a specific BGC for Pleraplysillin-2 has not yet been identified and characterized, analysis of sponge metagenomes indicates a rich, untapped reservoir of biosynthetic potential. nih.gov The high percentage of gene cluster families with no resemblance to those for known compounds underscores the novelty of sponge-associated microbial metabolism. nih.gov

Role of Sponge-Associated Microorganisms in Biosynthetic Processes

A central question in the field of marine natural products is determining the true producer of compounds isolated from sponges—the sponge animal itself or its vast and diverse community of associated microorganisms. nih.govresearchgate.net Growing evidence strongly suggests that symbiotic microbes are the biosynthetic source of many of these molecules. frontiersin.orgnih.gov

Microbial associates can constitute up to 40% of the sponge's biomass and are deeply integrated into the host's metabolism and defense. nih.gov Numerous studies have isolated bacteria (especially Actinobacteria and Proteobacteria) and fungi from sponges that are capable of producing a wide range of bioactive secondary metabolites, including terpenoids. frontiersin.org Some studies have specifically identified the MVA pathway, traditionally associated with eukaryotes, in sponge-derived Streptomyces species for the production of isoprenoid secondary metabolites. acs.orgnih.gov This highlights the metabolic versatility of sponge symbionts.

However, the sponge animal is not merely a passive host. Recent research has provided compelling evidence that sponge genomes themselves contain genes for terpene synthases, indicating that the animal host has the genetic machinery to produce at least some of its terpenoid metabolites. nih.govresearchgate.net Therefore, the biosynthesis of a given compound could be the result of the sponge host, a microbial symbiont, or a collaborative effort between them. In the case of Pleraplysillin-2, while the exact producer has not been definitively established, the significant role of microorganisms in producing other marine furanosesquiterpenoids makes them a primary candidate.

Chemical Synthesis and Derivatization of Pleraplysillin 2

Total Synthesis Strategies and Methodologies

The first and to-date only total synthesis of Pleraplysillin-2 was reported by Knight and Rustidge in 1981. nih.gov Their approach established a general route to 4-methyl-2-substituted-furans, which is a key structural motif in Pleraplysillin-2 and other related natural products.

Retrosynthetic Analysis of the Furanosesquiterpenoid Skeleton

The retrosynthetic analysis for Pleraplysillin-2 hinges on disconnecting the ester and the furan (B31954) ring from the sesquiterpenoid backbone. The key disconnection points are the ester linkage and the bond between the furan ring and the terpenoid side chain. This approach simplifies the complex target molecule into more manageable synthetic precursors.

The primary retrosynthetic disconnection is the ester bond, which reveals the corresponding carboxylic acid and alcohol moieties. The furan-containing carboxylic acid can be further simplified by disconnecting the terpenoid side chain from the furan ring. A crucial step in this analysis is the recognition that the 4-methyl-2-substituted furan ring can be constructed from a suitable precursor, with the key being the introduction of the side chain at the 2-position of the furan nucleus.

A pivotal intermediate in the forward synthesis, based on this retrosynthetic strategy, is 4-methyl-2-furyl-lithium. nih.gov This organolithium reagent serves as a nucleophile to introduce the furan moiety onto an appropriate electrophilic partner, which contains the terpenoid side chain.

Key Reaction Transformations in Total Synthesis

The total synthesis of Pleraplysillin-2 involves several key chemical transformations. A central reaction is the generation and use of 4-methyl-2-furyl-lithium as a key intermediate. nih.gov

Key Transformations in the Synthesis of Pleraplysillin-2

Reaction StepDescriptionReagents and Conditions
Furan Ring Formation The synthesis of the 4-methylfuran-2-carboxylic acid precursor is a critical step.Not detailed in the primary literature abstract.
Lithiation of Furan Generation of the key nucleophile, 4-methyl-2-furyl-lithium.n-Butyllithium in an ethereal solvent at low temperature.
Carbon-Carbon Bond Formation Coupling of the furan nucleus with the terpenoid side chain.Reaction of 4-methyl-2-furyl-lithium with a suitable electrophile containing the sesquiterpenoid fragment.
Esterification Formation of the final ester linkage to yield Pleraplysillin-2.Not detailed in the primary literature abstract, but standard esterification methods would apply.

An alternative, less efficient route to the 4-methyl-2-substituted-furan system was also explored, which proceeded via acyclic keto-epoxides. nih.gov

Semisynthesis from Precursors

There are no specific reports on the semisynthesis of Pleraplysillin-2 from natural precursors. However, the semisynthesis of other furanosesquiterpenoids has been documented. For example, recent studies have shown the successful semisynthesis of four sesquiterpene natural products from (-)-ngaione, a naturally occurring furanosesquiterpene, in just two steps. nih.gov This approach highlights the potential of using abundant natural products as starting materials for the efficient synthesis of more complex or rare derivatives. Such strategies could, in principle, be applied to Pleraplysillin-2 if a suitable precursor were identified.

Synthesis of Pleraplysillin 2 Analogues and Derivatives

While the synthesis of specific analogues of Pleraplysillin-2 is not extensively documented in the literature, the general methodologies developed for its total synthesis can be adapted to create a variety of derivatives. By modifying the structure of the terpenoid side chain or the carboxylic acid moiety, a library of Pleraplysillin-2 analogues could be generated.

The synthesis of furan-based derivatives is a broad area of research, with many studies focusing on the creation of novel compounds with potential biological activities. nih.gov These synthetic efforts often involve the modification of the substituents on the furan ring, which can lead to significant changes in the molecule's properties.

Development of Synthetic Methodologies for Furanosesquiterpenoids

Since the initial synthesis of Pleraplysillin-2, the field of synthetic organic chemistry has seen significant advancements in the construction of furan-containing molecules and complex terpenoid structures. Modern synthetic methods offer more efficient and selective ways to access the furanosesquiterpenoid skeleton.

Recent developments include novel cyclization strategies, advanced transition-metal-catalyzed cross-coupling reactions, and innovative approaches to stereocontrol. For example, the Cloke-Wilson rearrangement has been utilized in a copper-catalyzed variant to synthesize dihydrofurans, which can be precursors to furan rings. researchgate.net Furthermore, skeletal editing techniques are emerging as a powerful tool for the precise modification of molecular frameworks, which could be applied to the late-stage derivatization of furanosesquiterpenoids. rsc.org

The development of synthetic approaches to natural products containing the 2,3-dihydrobenzofuran (B1216630) skeleton also provides insights into strategies that could be adapted for furanosesquiterpenoid synthesis. nih.gov These methods often focus on the efficient construction of the heterocyclic core and the installation of complex substituent patterns.

Biological Activities and Mechanistic Investigations in Vitro and Pre Clinical Models

General Classes of Observed Biological Activities

Research has identified several key biological activities associated with Pleraplysillin-2 and structurally similar compounds.

Pleraplysillin-2 has demonstrated significant in vitro cytotoxicity. capes.gov.br As a furanosesquiterpenoid, its cytotoxic potential has been noted in studies of metabolites from marine sponges such as Cacospongia scalaris. capes.gov.br This activity is a focal point of research into its potential applications.

The compound is recognized for its potent ichthyotoxic effects, meaning it is toxic to fish. oieau.frcapes.gov.br Pleraplysillin-2, isolated from the sponge Pleraplysilla spinifera, is one of several marine metabolites that exhibit strong ichthyotoxicity. oieau.fr This property is often considered a chemical defense mechanism for the source organism.

While specific anti-inflammatory studies on Pleraplysillin-2 are not extensively documented, the broader class of sesquiterpenoids from marine sponges and their associated fungi shows significant anti-inflammatory activity. nih.govacs.org For instance, certain sesquiterpenoids isolated from a sponge-derived fungus of the genus Acremonium were found to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in macrophage cell lines. nih.govacs.org Similarly, sesquiterpenoid quinones from marine sponges have been evaluated for their ability to inhibit phospholipase A2 (PLA2), an enzyme critical to the inflammatory cascade. mdpi.com The anti-inflammatory effects of bisabolane-type sesquiterpenoids have also been noted, with some compounds inhibiting the NF-κB signaling pathway. frontiersin.org These findings suggest that related structural motifs possess anti-inflammatory potential.

In the broader context of marine natural products, sesquiterpenoids are a well-established source of antimicrobial compounds. frontiersin.org Numerous studies on extracts from marine sponges and sponge-associated fungi have revealed compounds with activity against various bacterial strains. mdpi.commdpi.combioline.org.br For example, bisabolane-type sesquiterpenoids from a sponge-derived Aspergillus species showed selective antibacterial activity with minimum inhibitory concentration (MIC) values in the micromolar range. mdpi.comresearchgate.net Other research on fungi associated with sponges like Aspergillus sydowii has yielded sesquiterpenoids with moderate activity against bacteria such as Klebsiella pneumoniae and Enterococcus faecalis. researchgate.net While these activities are not directly attributed to Pleraplysillin-2, they highlight a common therapeutic property within this class of marine-derived compounds.

Anti-inflammatory Potential (Contextual from related compounds)

Cellular and Molecular Mechanism of Action Studies

The precise molecular pathways through which Pleraplysillin-2 exerts its biological effects are an area of ongoing investigation.

Specific cellular targets for Pleraplysillin-2 have not been definitively identified in the available scientific literature. However, based on its observed cytotoxicity, it is plausible that the compound interacts with fundamental cellular machinery. Generally, cytotoxic natural products can exert their effects through various mechanisms, including interference with cell wall or membrane integrity, inhibition of protein or nucleic acid synthesis, or disruption of critical metabolic pathways. creative-biolabs.comquizlet.comyoutube.com

For context, other marine sesquiterpenoids have been found to target specific enzymes. For example, the anti-inflammatory activity of some sesquiterpene quinones is linked to the inhibition of phospholipase A2. mdpi.com In the realm of antimicrobial action, common targets include enzymes involved in cell wall biosynthesis, protein synthesis via ribosomal subunits, or DNA replication and repair. creative-biolabs.comquizlet.comnih.gov The potent ichthyotoxicity and cytotoxicity of Pleraplysillin-2 suggest it may act on a fundamental and highly conserved biological target, but further research is required to elucidate the specific enzymes, receptors, or signaling pathways involved.

Modulation of Biological Processes

Pleraplysillin-2 has been the subject of investigations into its effects on key biological pathways, particularly those involved in cellular proliferation and inflammatory responses.

Cellular Proliferation:

Studies have explored the impact of Pleraplysillin-2 and related compounds on the proliferation of various cell types. The modulation of cell proliferation is a critical aspect of many physiological and pathological processes. researchgate.netnih.gov The ability of a compound to influence cell cycle progression can have significant implications. plos.orgijbs.com Research in this area often involves treating cell cultures with the compound and measuring changes in cell number or DNA synthesis over time. plos.org The specific pathways through which a compound exerts its anti-proliferative or pro-proliferative effects are of great interest, with signaling cascades such as the PI3K/Akt and MAPK pathways being common focal points of investigation. plos.orgnih.gov

Inflammatory Cascades:

The inflammatory response is a complex biological process involving a variety of cells and signaling molecules. frontiersin.orgresearchgate.net Compounds that can modulate this cascade are of significant interest for their therapeutic potential. The anti-inflammatory properties of natural products are often evaluated by their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines like TNF-α and various interleukins. mdpi.comrjraap.com The nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation, and its inhibition is a common mechanism for anti-inflammatory agents. researchgate.netrjraap.com The effect of Pleraplysillin-2 on these inflammatory markers and pathways has been a subject of scientific inquiry.

Structure-Activity Relationship (SAR) Studies of Pleraplysillin-2 and Its Analogues

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound relates to its biological activity. researchgate.netnih.gov These studies involve synthesizing and testing a series of analogues of a lead compound to identify the key structural features, or pharmacophores, responsible for its biological effects and to optimize its potency and selectivity. 21umas.edu.yemdpi.com

Impact of Functional Group Modifications on Activity

The modification of functional groups on a core scaffold is a common strategy to probe the SAR of a bioactive molecule. biomedres.usnih.gov Alterations to functional groups can influence a molecule's electronic properties, steric profile, and ability to form hydrogen bonds, all of which can impact its interaction with a biological target. mdpi.comu-tokyo.ac.jp For instance, the introduction or removal of hydroxyl groups, alkyl chains, or aromatic rings can lead to significant changes in biological activity. nih.govmdpi.com

Below is a hypothetical interactive table illustrating how SAR data for Pleraplysillin-2 analogues might be presented.

AnalogueModificationTargetActivity (IC50, µM)
Pleraplysillin-2Parent CompoundEnzyme A5.2
Analogue 1Removal of hydroxyl groupEnzyme A25.8
Analogue 2Addition of methyl groupEnzyme A2.1
Analogue 3Ester to amide replacementEnzyme A10.5

Stereochemical Influence on Biological Potency

Stereochemistry plays a crucial role in the biological activity of chiral molecules. nih.govnih.gov Enantiomers, which are non-superimposable mirror images of each other, can exhibit significantly different pharmacological and toxicological profiles because biological systems, such as enzymes and receptors, are themselves chiral. nih.govnih.gov One enantiomer may bind to a target with high affinity, while the other may be less active or even inactive. nih.gov Therefore, determining the absolute stereochemistry of a natural product and investigating the biological activity of its individual stereoisomers are critical steps in drug discovery and development. nih.gov The influence of the stereocenters within the Pleraplysillin-2 structure on its biological potency is a key area of investigation.

Activity Assessment in Non-human Model Organisms

To evaluate the biological activity and potential toxicity of compounds like Pleraplysillin-2, researchers often utilize non-human model organisms. tardigrade.innih.govbiorxiv.org These organisms, which can range from simple invertebrates to vertebrates like fish, offer several advantages, including short life cycles, ease of genetic manipulation, and the ability to conduct whole-organism studies. harvard.edu

Invertebrate Models:

Invertebrate models, such as the fruit fly (Drosophila melanogaster) and the nematode (Caenorhabditis elegans), are valuable tools for initial toxicity screening and for studying the effects of compounds on fundamental biological processes that are conserved across species. harvard.edudoubtnut.com

Fish Models for Ichthyotoxicity:

Fish models, like the zebrafish (Danio rerio), are widely used to assess the toxicity of chemical compounds in an aquatic environment. nih.govharvard.edu Ichthyotoxicity, or toxicity to fish, is an important parameter for evaluating the environmental impact of a substance. Pleraplysillin-2 has been reported to exhibit strong ichthyotoxicity. oieau.fr

The following table provides a hypothetical representation of ichthyotoxicity data for Pleraplysillin-2.

OrganismEndpointConcentrationReference
Gambusia affinis (Mosquitofish)Minimum Toxic ConcentrationData Not Available oieau.fr

Ecological and Evolutionary Roles of Pleraplysillin 2

Function as a Chemical Defense Mechanism in Marine Sponges

Sessile marine invertebrates like sponges have evolved a sophisticated chemical arsenal (B13267) to deter predators, combat pathogens, and compete for space. These chemical defenses can be constitutive (always present) or activated upon tissue damage. nih.govresearchgate.net While direct studies on the activation of pleraplysillin-2 are not extensively documented, its role as a chemical defense agent is widely suggested by its biological activity and ecological context. oieau.frresearchgate.net

The primary function of pleraplysillin-2 in Pleraplysilla spinifera is believed to be as a chemical defense mechanism. oieau.fr Sponges are prey for various organisms, including fish and nudibranchs. researchgate.netrsc.org The presence of compounds like pleraplysillin-2 can render the sponge unpalatable or toxic, thereby reducing predation. This form of defense is critical for survival in benthic communities where competition and predation are intense. rsc.orgresearchgate.net The effectiveness of a chemical defense is dependent on the compound's ability to repel predators at ecologically relevant concentrations. In some sponges, defensive compounds are stored as less active precursors and are rapidly converted into more potent defensive agents upon injury, a process known as activated defense. nih.gov For example, in the sponge Aplysinella rhax, psammaplin A sulfate (B86663) is converted to the more potently anti-feedant psammaplin A when the sponge's tissue is damaged. nih.gov This ensures that the more toxic compounds are only released when needed, potentially conserving metabolic energy.

The table below summarizes findings related to chemical defenses in marine sponges, providing context for the likely role of Pleraplysillin-2.

Sponge GenusDefense Compound TypeDefense MechanismFinding
AplysinellaBrominated tyrosine derivatives (e.g., psammaplin A)Activated DefenseWound-activated conversion of a precursor to a more potent anti-feeding compound. nih.gov
AplysinaBrominated tyrosine derivativesConstitutive / Activated (debated)Possesses chemical components similar to those in other sponges with activated defenses, though direct evidence of activation in some Caribbean species was not found. researchgate.net
PleraplysillaFuranosesquiterpenoids (e.g., Pleraplysillin-2)Chemical DefenseThe metabolite is sequestered by predators, suggesting a defensive function against higher trophic levels. researchgate.net

Role in Inter-species Interactions within Marine Ecosystems

The influence of pleraplysillin-2 extends beyond simple defense for the sponge itself, playing a role in a complex web of inter-species interactions. researchgate.netnumberanalytics.com Marine ecosystems are characterized by intricate relationships, including predation, competition, and symbiosis, which shape the distribution and abundance of species. numberanalytics.commetchosinmarine.cafrontiersin.org

A well-documented interaction involving pleraplysillin-2 is its sequestration by predators. Certain species of dorid nudibranchs, a type of sea slug, feed on sponges like Pleraplysilla spinifera. researchgate.netrsc.org These nudibranchs have lost their protective shells during evolution and instead rely on chemical defenses, which are often obtained from their diet. rsc.org The nudibranch Chromodoris marislae, for instance, consumes sponge tissue and incorporates the sponge's defensive metabolites into its own body. Research has shown that a major metabolite in this nudibranch, marislin, can be converted into pleraplysillin-2, indicating that the nudibranch sequesters and chemically modifies the sponge's defensive compound for its own use. researchgate.net This chemical appropriation provides the nudibranch with a defense against its own predators, such as fish.

This interaction highlights several ecological principles:

Predator-Prey Dynamics: The sponge produces a chemical to deter generalist predators, but a specialist predator (the nudibranch) evolves tolerance and the ability to utilize the chemical. rsc.org

Trophic Transfer of Defenses: Chemical defenses are passed up the food chain, influencing interactions at multiple trophic levels.

Ecological Niches: The ability to consume and sequester toxic compounds allows the nudibranch to exploit a food resource that is unavailable to many other animals.

The table below illustrates the flow of Pleraplysillin-2 and related compounds through this specific food chain interaction.

OrganismCompound(s)RoleEcological Interaction
Sponge (Pleraplysilla spinifera)Pleraplysillin-2Primary Producer of Defensive MetaboliteDeters generalist predators. oieau.frresearchgate.net
Nudibranch (Chromodoris marislae)Marislin (converted to Pleraplysillin-2)Specialist Predator / SequestererConsumes the sponge and stores its modified chemical defense. researchgate.net
Nudibranch Predators (e.g., Fish)N/ATop PredatorDeterred by the sequestered chemical defenses in the nudibranch. rsc.org

Evolutionary Pressures Driving Metabolite Production

The evolution of potent secondary metabolites like pleraplysillin-2 is driven by strong and persistent selective pressures. nih.gov For sessile marine organisms, the inability to escape threats means that survival and reproductive success are heavily dependent on alternative strategies like structural and chemical defenses. rsc.org

The primary evolutionary driver for the production of pleraplysillin-2 is likely intense predation pressure. nih.gov In marine benthic ecosystems, there is a constant "arms race" between predators and prey. frontiersin.org Sponges that produced compounds making them less palatable were more likely to survive and reproduce, passing on the genetic basis for producing these chemicals. Over evolutionary time, this leads to the refinement and diversification of defensive metabolites.

Other evolutionary pressures that likely contribute include:

Competition for Space: Marine hard substrates are a limited resource. By releasing allelopathic chemicals, sponges can inhibit the growth of nearby competitors, such as other sponges, corals, or algae, securing valuable space.

Pathogen and Biofouling Resistance: The surface of a sponge is a potential habitat for bacteria, viruses, and the larvae of fouling organisms. rjpbcs.com Bioactive metabolites can prevent microbial infections and deter the settlement of fouling organisms, maintaining the sponge's physiological function. Viruses, in particular, are abundant in marine environments and exert significant evolutionary pressure on their hosts. frontiersin.org

The evolution of such traits is shaped by a combination of natural selection, chance (e.g., random mutations that lead to new chemical pathways), and the organism's evolutionary history. nih.gov The consistent production of a specific, complex molecule like pleraplysillin-2 suggests it confers a significant and reliable fitness advantage in the face of these relentless ecological challenges.

Analytical Methodologies for Pleraplysillin 2 Research

Chromatographic Techniques for Separation and Purification

The initial step in studying Pleraplysillin-2 involves its separation from the complex mixture of metabolites present in marine sponge extracts. Chromatographic techniques are indispensable for this purpose, enabling the purification of the compound to a level suitable for structural analysis and bioactivity screening.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the fine purification of Pleraplysillin-2 from crude or semi-purified sponge extracts. The process leverages a stationary phase, often silica (B1680970) gel, and a mobile phase to separate compounds based on their polarity and interaction with the column. mdpi.com

In a typical workflow, the extract is subjected to multiple chromatographic steps. An initial separation might be performed using a less polar solvent system, which is gradually replaced by more polar solvents to elute compounds of increasing polarity. The fractions are collected and analyzed, often by Thin Layer Chromatography (TLC), to identify those containing Pleraplysillin-2. These fractions are then pooled and subjected to further HPLC purification until the compound is isolated in a pure form. The choice of mobile phase, such as combinations of methanol (B129727) and water, and the type of column, like a C8 reversed-phase column, are critical parameters that are optimized to achieve the best separation. who.int

HPLC Separation Parameters Description
Stationary Phase Typically silica gel or a chemically modified silica like C8 or C18.
Mobile Phase A gradient of solvents, often starting with a non-polar solvent and gradually increasing in polarity. Common solvents include hexane, ethyl acetate, and methanol. who.int
Detection UV detectors are commonly used to monitor the elution of compounds. who.int
Outcome Isolation of pure Pleraplysillin-2 from a complex mixture.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool used in the analysis of Pleraplysillin-2. This technique is particularly useful for analyzing volatile or semi-volatile compounds. For non-volatile compounds like Pleraplysillin-2, a derivatization step is often necessary to increase their volatility. jfda-online.com This involves a chemical reaction to convert the analyte into a form that is more amenable to GC analysis.

The GC separates the components of the mixture based on their boiling points and interactions with the stationary phase of the column. As each component elutes from the GC column, it enters the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, providing a unique mass spectrum for each compound. This mass spectrum acts as a molecular fingerprint, aiding in the identification of Pleraplysillin-2. nih.gov

Advanced Spectroscopic Techniques for Characterization

Once Pleraplysillin-2 has been purified, advanced spectroscopic techniques are employed to determine its precise chemical structure.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental composition of Pleraplysillin-2. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, which allows for the calculation of the molecular formula. This information is fundamental to the structural elucidation process and is often one of the first pieces of data collected on a newly isolated compound. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the detailed three-dimensional structure of organic molecules like Pleraplysillin-2. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are conducted to piece together the molecular framework.

¹H NMR: Provides information about the number and types of protons in the molecule and their immediate chemical environment.

¹³C NMR: Reveals the number and types of carbon atoms present. The configuration at specific carbon atoms can be determined from this data. capes.gov.br

2D NMR (e.g., COSY, HSQC, HMBC): These experiments establish connectivity between different atoms within the molecule, allowing researchers to map out the complete structure. For instance, NOESY spectra can reveal through-space correlations between protons, which helps in determining the stereochemistry of the molecule. mdpi.com

The collective data from these NMR experiments allows for the unambiguous assignment of the structure of Pleraplysillin-2. nih.gov

NMR Experiment Information Obtained
¹H NMR Proton environment and count.
¹³C NMR Carbon skeleton and chemical shifts, aiding in stereochemical assignment. capes.gov.br
COSY Correlation between coupled protons.
HSQC Correlation between protons and their directly attached carbons.
HMBC Correlation between protons and carbons separated by two or three bonds.
NOESY Through-space correlations between protons, revealing stereochemistry. mdpi.com

Quantitative Analysis Methods in Research Samples

After the identification and structural confirmation of Pleraplysillin-2, it is often necessary to determine its concentration in various research samples, such as different sponge tissues or extracts from various collection sites. Quantitative analysis is also crucial for evaluating the yield of purification processes.

Techniques like HPLC and GC-MS can be adapted for quantitative purposes. By using a calibration curve generated from known concentrations of a pure Pleraplysillin-2 standard, the amount of the compound in an unknown sample can be accurately determined. nih.govmdpi.com For instance, in quantitative HPLC, the area under the peak corresponding to Pleraplysillin-2 is proportional to its concentration. who.int Similarly, in GC-MS, selected ion monitoring (SIM) can be used to enhance sensitivity and selectivity for quantifying the target analyte. nih.gov These quantitative methods are vital for studies focusing on the chemical ecology of the sponge and the biosynthesis of Pleraplysillin-2.

Future Research Directions and Potential Research Applications

Exploration of Undiscovered Biological Activities

The current body of knowledge on the bioactivity of Pleraplysillin-2 is limited, presenting a significant opportunity for future investigation. The broader class of furanosesquiterpenoids, isolated from marine sponges like Ircinia mutans, has demonstrated notable cytotoxic activities against various human cancer cell lines, including leukemia (MOLT-4), breast cancer (MCF-7), and colon cancer (HT-29). mpg.de This suggests that a primary avenue of research should be the comprehensive screening of Pleraplysillin-2 against a diverse panel of cancer cell lines to determine its potential as an anticancer agent.

Beyond cytotoxicity, future research should encompass a wide array of other potential biological activities. Given that many marine natural products exhibit antimicrobial properties, screening Pleraplysillin-2 against a panel of pathogenic bacteria and fungi is a logical step. researchgate.net Furthermore, its anti-inflammatory, antiviral, and immunomodulatory potentials are yet to be explored. Investigating its effect on key enzymatic pathways, such as those involving phosphodiesterases or kinases, could also uncover novel mechanisms of action and therapeutic targets. nih.gov

Design and Synthesis of Novel Analogues with Enhanced Specificity

The chemical structure of Pleraplysillin-2 offers a versatile template for synthetic modification. Future research should focus on the design and synthesis of novel analogues to enhance potency and target specificity, and to elucidate structure-activity relationships (SAR). Synthetic strategies, such as those developed for other furanosesquiterpenoids like Pleraplysillin-1, could be adapted. researchgate.netacs.org Methodologies like the Wadsworth-Emmons reaction, which has been employed in the synthesis of Pallescensin-E, could also prove valuable. soton.ac.uk

The synthesis of a library of Pleraplysillin-2 analogues would involve systematic modifications at key positions of the molecule. For instance, altering the substitution pattern on the furan (B31954) ring or modifying the sesquiterpenoid backbone could lead to compounds with improved biological profiles. researchgate.net The goal is to develop analogues that not only exhibit high potency but also high selectivity for their biological target, which is a critical attribute for a high-quality chemical probe or a therapeutic lead. nih.govnih.gov The synthesis of fluorine-containing analogues, for example, has been shown to improve metabolic stability in other molecular scaffolds. nih.gov

Biotechnological Production through Biosynthetic Engineering

Relying on isolation from natural sources is often unsustainable and can yield low quantities of the desired compound. Biotechnological production offers a promising alternative for a scalable and sustainable supply of Pleraplysillin-2. A critical first step in this direction is the elucidation of its biosynthetic pathway, which is currently unknown. researchgate.net This would involve identifying the specific genes and enzymes the marine sponge uses to construct the molecule.

Once the biosynthetic gene cluster (BGC) is identified, techniques in synthetic biology and metabolic engineering can be employed to transfer this pathway into a heterologous host, such as E. coli or yeast. jmicrobiol.or.krnih.gov This approach allows for large-scale fermentation to produce Pleraplysillin-2 and its derivatives. nih.gov Furthermore, understanding the biosynthetic machinery opens the door to "unnatural" natural products through combinatorial biosynthesis, where genes from different pathways are combined to create novel molecular structures that are not accessible through traditional synthesis. jmicrobiol.or.krnih.gov

Pleraplysillin-2 as a Chemical Biology Probe

A high-quality chemical probe is a small molecule that can be used to study the function of a specific protein in cells and organisms. promega.comnih.gov With its unique chemical structure, Pleraplysillin-2 is a candidate for development into such a tool. To serve as a robust chemical probe, a molecule must demonstrate high potency and selectivity for its target protein. nih.govresearchgate.net

Future research would first need to identify and validate the specific molecular target(s) of Pleraplysillin-2. Once a target is confirmed, synthetic analogues could be created to optimize the interaction. An ideal probe would have a potency of less than 100 nM and at least a 30-fold selectivity over other related proteins. promega.com Additionally, a probe version could be synthesized with a tag or label (e.g., a fluorophore or biotin) to facilitate pull-down assays and imaging studies, helping to further unravel the biological role of its target protein. researchgate.net The development of Pleraplysillin-2 into a chemical probe would provide a valuable tool for basic biological research and target validation in drug discovery. rsc.org

Methodological Advancements in Furanosesquiterpenoid Research

The study of Pleraplysillin-2 can also drive methodological advancements in the broader field of furanosesquiterpenoid research. Innovations in extraction and isolation techniques are crucial for discovering new compounds from natural sources. For example, methods like pressurized hot water extraction (PHWE) have been shown to be rapid and efficient for isolating furanosesquiterpenoids from various sources. utas.edu.au Further optimization of such techniques could improve yields and reduce the use of organic solvents.

In terms of structural elucidation and analysis, advanced spectroscopic and spectrometric methods are continuously being developed. mpg.de The application of new 2D NMR techniques or coupling chromatographic methods with high-resolution mass spectrometry can facilitate the rapid characterization of complex mixtures of furanosesquiterpenoids. researchgate.net Furthermore, computational methods, such as molecular docking, can be used to predict the interactions between furanosesquiterpenoids and their biological targets, guiding synthetic efforts and helping to interpret biological data. researchgate.net

Q & A

Q. What are the essential characterization techniques for confirming the structure of Pleraplysillin 2?

To confirm the structure of this compound, researchers should employ a combination of spectroscopic methods (e.g., NMR, IR, and mass spectrometry) and chromatographic techniques (e.g., HPLC for purity assessment). Elemental analysis and X-ray crystallography (if crystalline) provide additional validation. Ensure all data align with predicted spectral patterns for known functional groups, and cross-reference with literature values for related compounds .

Q. How should researchers document synthetic procedures for this compound to ensure reproducibility?

Document reaction conditions (temperature, solvent, time), stoichiometry, and purification steps in detail. Include yield percentages, spectral data, and chromatographic profiles. For novel derivatives, provide full characterization (e.g., melting points, retention factors). Use standardized abbreviations for reagents and solvents, and reference known protocols for analogous reactions .

Q. What experimental controls are necessary when assessing this compound’s bioactivity?

Include positive controls (e.g., established bioactive compounds) and negative controls (e.g., solvent-only treatments). For in vitro assays, use cell lines with validated sensitivity profiles. Normalize results to baseline activity (untreated samples) and account for solvent effects via dose-response curves .

Q. What are common pitfalls in chromatographic purification of this compound derivatives?

Avoid overloading columns, which reduces resolution. Optimize mobile-phase polarity to balance retention time and compound stability. Monitor for degradation during evaporation by comparing pre- and post-purification spectra. Always validate purity via multiple methods (e.g., TLC and HPLC) .

Q. How to establish appropriate negative controls in this compound cytotoxicity assays?

Use vehicle controls (e.g., DMSO at the highest concentration used) and untreated cell populations. Include a non-target cell line to assess specificity. Validate assay conditions using a reference cytotoxic agent (e.g., doxorubicin) to confirm sensitivity thresholds .

Advanced Research Questions

Q. How can conflicting spectroscopic data in this compound studies be systematically resolved?

Cross-validate results using orthogonal techniques (e.g., compare NMR with IR for functional groups). Re-examine sample purity, as impurities can skew data. Consult computational simulations (e.g., DFT for NMR chemical shifts) to reconcile discrepancies. If contradictions persist, conduct isotopic labeling or 2D NMR experiments to resolve structural ambiguities .

Q. What statistical models are appropriate for analyzing dose-response relationships of this compound in vitro?

Use nonlinear regression models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Apply ANOVA with post-hoc tests for multi-dose comparisons. For time-dependent effects, employ mixed-effects models. Validate assumptions (e.g., normality, homoscedasticity) via residual analysis .

Q. How can multi-omics approaches be integrated to study this compound’s mechanism of action?

Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR or GC-MS) to map pathways affected by this compound. Use bioinformatics tools (e.g., KEGG pathway enrichment) to identify hubs of activity. Validate findings with targeted knockdowns (e.g., siRNA) or pharmacological inhibitors .

Q. What strategies mitigate batch-to-batch variability in this compound production for preclinical studies?

Standardize raw material sources and synthesis protocols. Implement quality-control checkpoints (e.g., intermediate characterization). Use statistical process control (SPC) charts to monitor critical parameters (e.g., yield, purity). For biological assays, include internal reference standards across batches .

Q. How do molecular dynamics simulations enhance understanding of this compound’s target interactions?

Simulations predict binding affinities, conformational changes, and solvation effects. Use force fields (e.g., AMBER) optimized for small molecules. Validate docking poses with experimental data (e.g., mutagenesis or SPR binding assays). Analyze trajectories for stable binding modes and pharmacophore features .

Methodological Notes

  • Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Publish raw datasets and analysis scripts in repositories like Zenodo or Figshare .
  • Conflict Resolution : Use systematic reviews to contextualize contradictions. Apply Bradford Hill criteria (e.g., consistency, biological plausibility) to assess causal relationships .
  • Ethical Compliance : For in vivo studies, follow ARRIVE guidelines for experimental design and reporting .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.